molecular formula C20H29N3O5S B5525384 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE

Cat. No.: B5525384
M. Wt: 423.5 g/mol
InChI Key: ARAISMOLAQTGSZ-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE is a complex organic compound that features a benzodioxole moiety, a piperidine ring, and a piperazine ring

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used as an intermediate in the synthesis of more complex organic molecules.

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperidine and Piperazine Ring Formation: These rings can be synthesized through standard organic synthesis techniques, such as nucleophilic substitution and cyclization reactions.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the piperidine and piperazine rings using reagents like ethyl chloroformate and sulfonyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The piperidine and piperazine rings can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the piperidine and piperazine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the piperidine and piperazine rings can form hydrogen bonds and electrostatic interactions with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE is unique due to its combination of a benzodioxole moiety with piperidine and piperazine rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1-ethylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c1-2-29(25,26)23-7-5-17(6-8-23)20(24)22-11-9-21(10-12-22)14-16-3-4-18-19(13-16)28-15-27-18/h3-4,13,17H,2,5-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAISMOLAQTGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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